12-(2,3-Dihydroxycyclopentyl)-2-dodecanone
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Overview
Description
12-(2,3-Dihydroxycyclopentyl)-2-dodecanone is a member of cyclopentanols.
Scientific Research Applications
Synthesis and Functional Applications
Synthetic Pathways : 12-(2,3-Dihydroxycyclopentyl)-2-dodecanone is synthesized using various chemical reactions, such as Michael addition, Nef reaction, and Wittig–Horner reaction. These processes yield compounds with fungicidal activity, demonstrating the compound's potential in agricultural applications (Li et al., 2007).
Liposome Formation : It has been used in the synthesis of complex liposomal structures for biomedical applications, like drug delivery. The process involves esterification reactions and results in highly stable polymerized liposomes (Sadownik et al., 1986).
Photoreactive Applications : Derivatives of the compound have shown high quantum yield in decomposition, suggesting their usefulness in biological applications, particularly in binding phospholipids to membrane proteins (McGarvey et al., 1992).
Biochemical Implications
Biosynthesis of 1-Alkenes : Research has indicated that compounds similar to this compound are involved in the biosynthesis of 1-alkenes in plants. This indicates its significance in understanding plant biochemistry and potential applications in agriculture (Görgen & Boland, 1989).
Catalysis and Chemical Transformations : The compound and its derivatives have been used in catalyzing various oxidation reactions, showcasing its potential in industrial chemistry (Shul’pin et al., 2013).
Stereochemistry Research : Studies on the stereochemistry of molecules containing similar structures to this compound help understand the formation of complex organic molecules, which is crucial in medicinal chemistry and drug design (Akimova et al., 2001).
Properties
CAS No. |
6626-62-6 |
---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
12-(2,3-dihydroxycyclopentyl)dodecan-2-one |
InChI |
InChI=1S/C17H32O3/c1-14(18)10-8-6-4-2-3-5-7-9-11-15-12-13-16(19)17(15)20/h15-17,19-20H,2-13H2,1H3 |
InChI Key |
VOFBBQZXUQXUQN-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCCC1CCC(C1O)O |
Canonical SMILES |
CC(=O)CCCCCCCCCCC1CCC(C1O)O |
6626-62-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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